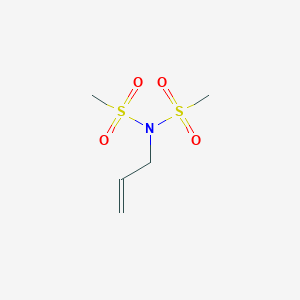
N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide is an organic compound characterized by the presence of methanesulfonyl and prop-2-en-1-yl groups attached to a sulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with prop-2-en-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst, to yield the corresponding saturated sulfonamide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated sulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-(Methanesulfonyl)-N-(prop-2-en-1-yl)methanesulfonamide can be compared with other sulfonamide derivatives:
N-(Methanesulfonyl)-N-methylmethanesulfonamide: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
N-(Methanesulfonyl)-N-ethylmethanesulfonamide:
N-(Methanesulfonyl)-N-(prop-2-en-1-yl)benzenesulfonamide: Features a benzenesulfonamide group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89913-04-2 |
|---|---|
Molecular Formula |
C5H11NO4S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-methylsulfonyl-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c1-4-5-6(11(2,7)8)12(3,9)10/h4H,1,5H2,2-3H3 |
InChI Key |
NVGNHGDVJCNZJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


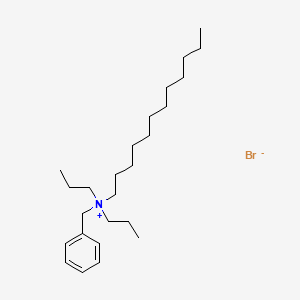
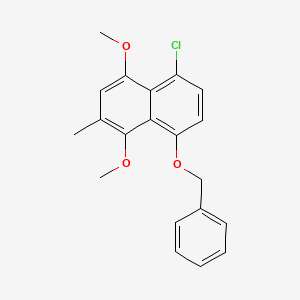
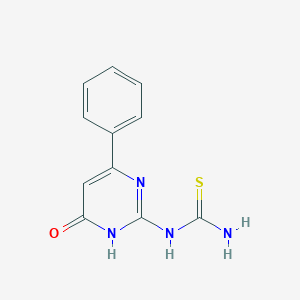

![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
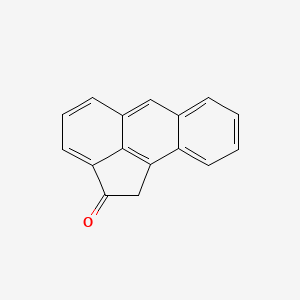
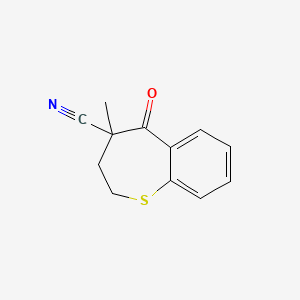
![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
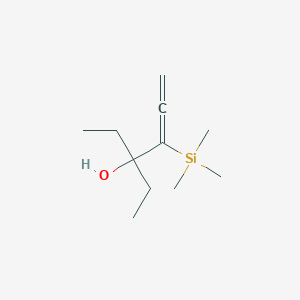
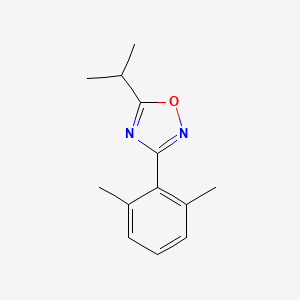
![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)
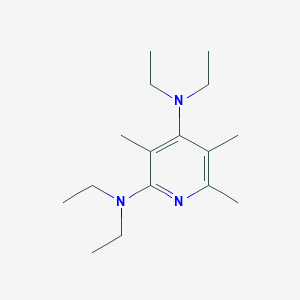
![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
